Antibacterial Activity Against Enterococcus faecalis Compared to a Structurally Related Analog
6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine demonstrates measurable antibacterial activity against Enterococcus faecalis, with an IC50 value of 3.19 μM for inhibition of microbial growth [1]. In comparison, a closely related analog, 6-bromo-2-phenylimidazo[1,2-a]pyridine, exhibits substantially weaker activity against the same bacterial strain, with an IC50 value of 24.9 μM for inhibition of biofilm formation [2]. The presence of the 2-chlorophenyl substituent in the target compound correlates with a approximately 7.8-fold improvement in potency relative to the unsubstituted phenyl analog, underscoring the critical role of the ortho-chloro moiety in enhancing antibacterial activity.
| Evidence Dimension | Antibacterial activity (Enterococcus faecalis) |
|---|---|
| Target Compound Data | IC50 = 3.19 μM (microbial growth inhibition) |
| Comparator Or Baseline | 6-Bromo-2-phenylimidazo[1,2-a]pyridine, IC50 = 24.9 μM (biofilm formation inhibition) |
| Quantified Difference | Target compound is approximately 7.8-fold more potent |
| Conditions | In vitro antimicrobial assay; 18-hr incubation for target compound [1]; 20-hr incubation for comparator [2] |
Why This Matters
This quantitative potency difference provides a direct basis for selecting the 2-chlorophenyl derivative over the unsubstituted phenyl analog in antimicrobial screening programs targeting Gram-positive pathogens.
- [1] BindingDB Entry BDBM50498340 (CHEMBL3585717). IC50 = 3.19 μM for inhibition of Enterococcus faecalis microbial growth. View Source
- [2] BindingDB Entry BDBM50497188 (CHEMBL3115988). IC50 = 24.9 μM for inhibition of Enterococcus faecalis biofilm formation. View Source
